4-Bromo-1-isopropyl-3-methyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family, which is characterized by a five-membered ring containing two adjacent nitrogen atoms. The specific structure of this compound includes a bromine atom at the 4-position, an isopropyl group at the 1-position, and a methyl group at the 3-position. Pyrazole derivatives are recognized for their diverse biological activities and applications in medicinal chemistry, agriculture, and various industrial sectors .
The compound can be synthesized through various methods involving cyclocondensation reactions of hydrazines with 1,3-dicarbonyl compounds or their equivalents. It is commercially available from chemical suppliers such as Sigma-Aldrich and BenchChem, which provide detailed information on its properties and synthesis .
4-Bromo-1-isopropyl-3-methyl-1H-pyrazole is classified as a pyrazole derivative. Pyrazoles are known for their role in medicinal chemistry, particularly due to their ability to interact with biological targets like enzymes and receptors. This compound's unique structural features contribute to its potential pharmacological activities .
The synthesis of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole typically involves the following methods:
The synthesis process may involve controlling various parameters such as temperature, solvent choice, and reaction time to optimize yield and purity. For instance, reactions performed at lower temperatures have been shown to improve yields significantly .
4-Bromo-1-isopropyl-3-methyl-1H-pyrazole can undergo several types of chemical reactions:
The reaction conditions (e.g., temperature, solvent) play a crucial role in determining the product distribution and yield during these transformations.
At the molecular level, 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole exerts its effects primarily through binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to active sites of enzymes, thereby preventing their normal function.
Research indicates that pyrazole derivatives influence various cellular processes, including cell signaling pathways and gene expression. They may also affect oxidative phosphorylation processes critical for ATP production in cells .
Relevant data on these properties can be found in chemical databases and supplier catalogs .
4-Bromo-1-isopropyl-3-methyl-1H-pyrazole has several applications in scientific research:
The systematic IUPAC name for this compound is 4-bromo-1-(propan-2-yl)-3-methyl-1H-pyrazole, reflecting its bromo-substitution at the 4-position, a methyl group at the 3-position, and an isopropyl group (propan-2-yl) at the 1-position on the pyrazole ring. This naming follows standard heterocyclic nomenclature rules, where substituents are listed alphabetically and the ring numbering prioritizes the location of heteroatoms [1] [5] [9].
While explicit NMR data for this specific compound was not found in the provided sources, crystallographic studies of closely related brominated pyrazoles reveal key structural insights. For example:
Table 1: Key Structural Descriptors
Descriptor | Value |
---|---|
SMILES | CC₁=NN(C(C)C)C=C₁Br |
InChI Code | InChI=1S/C7H11BrN2/c1-5(2)10-4-7(8)6(3)9-10/h4-5H,1-3H3 |
InChIKey | NEZRKPLGDMBWDL-UHFFFAOYSA-N |
Pyrazole derivatives exhibit prototropic tautomerism between 1H- and 2H-forms. However, N-substitution (isopropyl at N1) in this compound:
CAS No.: 102577-03-7
CAS No.: 137550-92-6
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: